N-Acetyl-D-glucosamine-13C3,15N

Mass Spectrometry Quantitative Analysis Glycomics

Quantitative glycobiology and metabolomics studies require internal standards that resolve from endogenous analytes without spectral overlap. N-Acetyl-D-glucosamine-13C3,15N solves this with a precise +4 Da mass shift from dual-isotope labeling. - Enables isotope dilution mass spectrometry (IDMS) for absolute GlcNAc quantification in plasma/lysates - Tracks both carbon and nitrogen fates through hexosamine biosynthesis pathway (HBP) - ≥98% isotopic enrichment; ideal for LC-MS/MS and NMR binding studies

Molecular Formula C8H15NO6
Molecular Weight 225.18 g/mol
Cat. No. B12403993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-D-glucosamine-13C3,15N
Molecular FormulaC8H15NO6
Molecular Weight225.18 g/mol
Structural Identifiers
SMILESCC(=O)NC(C=O)C(C(C(CO)O)O)O
InChIInChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i1+1,2+1,4+1,9+1
InChIKeyMBLBDJOUHNCFQT-WVPPDGSVSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-D-glucosamine-13C3,15N Overview


N-Acetyl-D-glucosamine-13C3,15N (CAS 478529-43-0) is a stable isotope-labeled monosaccharide derivative wherein three specific carbon atoms are enriched with carbon-13 (¹³C) and the amide nitrogen is enriched with nitrogen-15 (¹⁵N) . This 'triple-labeled' GlcNAc serves as a high-precision chemical tracer, enabling the simultaneous tracking of both the carbohydrate backbone and the acetyl group's nitrogen through the hexosamine biosynthesis pathway (HBP) and subsequent glycosylation events . Its application spans fundamental glycobiology research, where it is used to quantify O-GlcNAc modification dynamics, to advanced metabolomics, where it functions as an internal standard for absolute quantification of endogenous GlcNAc pools via LC-MS or NMR .

N-Acetyl-D-glucosamine-13C3,15N Analytical Superiority


In-class compounds like unlabeled N-Acetyl-D-glucosamine or even its single-isotope analogs (e.g., ¹⁵N-only or uniformly ¹³C-labeled) cannot simply be interchanged for specific quantitative applications due to fundamental limitations in mass spectrometry (MS) and nuclear magnetic resonance (NMR) analysis. The use of unlabeled GlcNAc provides no mass shift, rendering it indistinguishable from the endogenous analyte pool and thus unsuitable for tracing studies or as an internal standard . While a ¹⁵N-only label offers a +1 Da mass shift, it may still be obscured by natural isotopic abundance peaks in complex mixtures [1]. Conversely, a ¹³C₆ (uniformly labeled) GlcNAc produces a +6 Da shift, which is distinct but offers no specific nitrogen tracking. The strategic +4 Da mass shift of N-Acetyl-D-glucosamine-13C3,15N provides an optimal balance—distinct enough to avoid spectral overlap with endogenous isotopologues yet precise enough for high-resolution quantitation, enabling confident differentiation and tracking of both carbon and nitrogen fates . This precise isotopic signature is essential for the isotope dilution workflows and metabolic flux analyses described in the quantitative evidence below.

N-Acetyl-D-glucosamine-13C3,15N Performance Evidence


Mass Shift and Spectral Resolution

N-Acetyl-D-glucosamine-13C3,15N provides a net +4 Dalton mass shift (M+4) relative to the unlabeled parent compound, which is a critical differentiator for quantitative mass spectrometry . This distinct shift allows for clear chromatographic and spectral separation from the endogenous M+0 peak, which is not possible with unlabeled GlcNAc (M+0). Compared to a ¹⁵N-only analog (M+1, +1 Da shift) , the +4 Da shift significantly reduces the risk of interference from the natural isotopic abundance of endogenous metabolites, which can be substantial for M+1 peaks. While a uniformly labeled ¹³C₆ GlcNAc analog offers a larger +6 Da shift (M+6) , the M+4 shift is sufficiently distinct for accurate integration while minimizing potential metabolic dilution effects in tracer studies.

Mass Spectrometry Quantitative Analysis Glycomics

Isotopic Purity and Enrichment

The utility of a stable isotope-labeled compound is directly tied to its isotopic enrichment. N-Acetyl-D-glucosamine-13C3,15N is supplied with high isotopic enrichment, typically specified by vendors at ≥90% chemical purity and high atom% excess for both ¹³C and ¹⁵N . In contrast, some analogs like the ¹³C₆,¹⁵N variant (M+7) may have similar purity but offer a different isotopic signature . The combination of three ¹³C and one ¹⁵N atoms in N-Acetyl-D-glucosamine-13C3,15N is a balanced design that provides a robust signal for both carbon and nitrogen tracing without the synthetic complexity and higher cost often associated with uniformly labeled compounds like N-Acetyl-D-glucosamine-13C8,15N (M+9) .

Quality Control Analytical Standards Isotope Ratio

Multi-Isotopic Tracing of Carbon and Nitrogen

Unlike a single-isotope labeled analog, N-Acetyl-D-glucosamine-13C3,15N is a 'triple-labeled' tracer that incorporates both ¹³C and ¹⁵N atoms. This design is particularly advantageous for metabolic flux analysis (MFA) of the hexosamine biosynthesis pathway (HBP). The labeled carbon atoms from the glucose backbone can be tracked through glycolysis and into the nucleotide sugar pool, while the ¹⁵N atom in the acetyl group allows for specific monitoring of nitrogen incorporation from glutamine . This dual tracing capability is not possible with ¹⁵N-only or ¹³C-only GlcNAc and provides a more detailed understanding of pathway regulation than can be achieved with a generic ¹³C₆-glucose tracer, which does not provide specific information on the amide nitrogen fate [1].

Metabolic Flux Analysis Hexosamine Pathway O-GlcNAcylation

N-Acetyl-D-glucosamine-13C3,15N Applications


Absolute Quantification of Endogenous GlcNAc

As established in Section 3, the distinct +4 Da mass shift and high isotopic enrichment of N-Acetyl-D-glucosamine-13C3,15N make it an ideal internal standard for IDMS. In this workflow, a known amount of the labeled compound is spiked into a biological sample (e.g., cell lysate, tissue extract, or plasma). The ratio of the M+4 (standard) to M+0 (analyte) peak areas, measured by LC-MS/MS, allows for the precise calculation of endogenous GlcNAc concentration, correcting for any losses during sample preparation and ionization variability . This application is critical for biomarker discovery studies where accurate, reproducible quantification of this key metabolic intermediate is required.

UDP-GlcNAc Flux and O-GlcNAcylation Dynamics

The unique dual-isotope design of N-Acetyl-D-glucosamine-13C3,15N supports advanced metabolic flux analysis, as highlighted in the multi-isotopic tracing evidence. Researchers can culture cells in media supplemented with this tracer and, using high-resolution mass spectrometry, monitor its incorporation into the hexosamine pathway intermediate UDP-GlcNAc. By quantifying the appearance of the M+4 mass isotopologue of UDP-GlcNAc and downstream O-GlcNAcylated proteins, investigators can precisely measure de novo synthesis rates and flux through this nutrient-sensing pathway under different physiological or pathological conditions . This provides a quantitative advantage over using ¹³C₆-glucose, which is metabolized through many pathways and does not offer specific nitrogen tracing into the amide group.

NMR Structural Studies of GlcNAc-Binding Proteins

The ¹³C and ¹⁵N enrichment in N-Acetyl-D-glucosamine-13C3,15N significantly enhances the sensitivity of NMR spectroscopy. While a full ¹³C₆,¹⁵N labeling pattern (M+7) would provide maximal sensitivity for all carbon positions, the specific placement of isotopes in N-Acetyl-D-glucosamine-13C3,15N offers a cost-effective alternative for focusing on key structural features, such as the anomeric carbon and the acetyl group . This makes it a valuable tool for protein-ligand binding studies where the GlcNAc moiety is the ligand of interest, allowing researchers to observe chemical shift perturbations upon binding and map interaction surfaces with greater clarity than with unlabeled material.

Glycomic Profiling and Glycan Elucidation

N-Acetyl-D-glucosamine-13C3,15N can be metabolically incorporated into newly synthesized glycans in cell culture. The resulting +4 Da mass tag on GlcNAc-containing N- and O-glycans provides a means to differentiate de novo synthesized glycoproteins from the pre-existing pool. This 'mass tag' approach, enabled by the triple-label, simplifies the identification and relative quantification of glycopeptides in complex proteomic workflows, as the labeled species appear as a distinct peak pair (M and M+4) in the mass spectrum . This facilitates the study of glycosylation site occupancy and turnover in response to external stimuli, an application where unlabeled compounds offer no analytical leverage.

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